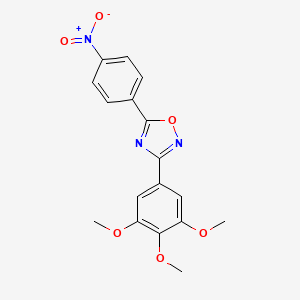![molecular formula C11H13NO3 B4965982 methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate](/img/structure/B4965982.png)
methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate, also known as Methyl MPA, is a synthetic compound that belongs to the class of amphetamines. It is widely used in scientific research for its potential applications in the field of medicine and pharmacology.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate MPA has been extensively studied for its potential applications in the treatment of various medical conditions. It has been found to have analgesic, anti-inflammatory, and antipyretic properties, which make it a promising candidate for the development of new drugs. methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate MPA has also been investigated for its potential use in the treatment of Parkinson's disease, ADHD, and depression.
Wirkmechanismus
Methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate MPA works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It acts as a reuptake inhibitor, which means that it prevents the reabsorption of these neurotransmitters, leading to increased levels in the synaptic cleft. This results in enhanced neurotransmission, which is responsible for the therapeutic effects of methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate MPA.
Biochemical and Physiological Effects:
methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate MPA has been found to have a wide range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also causes the release of glucose and fatty acids into the bloodstream, which provides energy for the body. methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate MPA has been found to have analgesic effects, which means that it reduces pain perception. It also has anti-inflammatory effects, which reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate MPA has several advantages for lab experiments. It is easy to synthesize and has a high purity and yield. It is also relatively stable and can be stored for long periods of time. However, methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate MPA has some limitations for lab experiments. It is highly potent and can be toxic at high doses. It also has a short half-life, which means that its effects are short-lived.
Zukünftige Richtungen
There are several future directions for the study of methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate MPA. One potential area of research is the development of new drugs based on methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate MPA. Another area of research is the investigation of its potential use in the treatment of other medical conditions. Further studies are also needed to determine the optimal dosage and administration of methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate MPA for therapeutic use. Additionally, more research is needed to understand the long-term effects of methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate MPA on the body.
Synthesemethoden
Methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate MPA is synthesized by the reaction of 4-methylphenylamine with ethyl acetoacetate in the presence of a catalyst. The resulting product is then treated with methyl iodide to form methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate MPA. The purity and yield of the compound can be improved by recrystallization and chromatography techniques.
Eigenschaften
IUPAC Name |
methyl 3-(4-methylanilino)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8-3-5-9(6-4-8)12-10(13)7-11(14)15-2/h3-6H,7H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIYGSHRZIBBQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2-bromoethoxy)ethoxy]-3-chlorobenzene](/img/structure/B4965901.png)
![3-[hydroxy(phenyl)methyl]-1-methyl-4-phenyl-4-piperidinol](/img/structure/B4965906.png)
![2-[2-(1-azepanyl)-2-oxoethyl]-5,6-dichloro-1H-isoindole-1,3(2H)-dione](/img/structure/B4965914.png)

![1,3,5-trichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]benzene](/img/structure/B4965949.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4965954.png)
![8-(butoxymethyl)-3-methyl-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B4965959.png)
![N~2~-benzyl-N~1~-(4-isopropylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B4965961.png)
![[5-({4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-2-furyl]methanol](/img/structure/B4965973.png)

![(5-{3-methoxy-4-[(methylsulfonyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B4965990.png)


![3-butyl-5-methyl-5-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}dihydro-2(3H)-furanone](/img/structure/B4966003.png)